molecular formula C7H17NO B13317303 5-Amino-4,4-dimethylpentan-2-ol

5-Amino-4,4-dimethylpentan-2-ol

Cat. No.: B13317303
M. Wt: 131.22 g/mol
InChI Key: HURLLCJYGATXPR-UHFFFAOYSA-N
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Description

5-Amino-4,4-dimethylpentan-2-ol is a branched amino alcohol with the molecular formula C₇H₁₇NO. Its hydrochloride salt (C₇H₁₈ClNO, CAS 1354949-89-5, molecular weight 167.68) is commonly used in synthetic chemistry due to enhanced stability and solubility . The compound features a hydroxyl group at the C2 position and a primary amine at C5, flanked by two methyl groups at C4, contributing to steric hindrance and influencing reactivity .

Available commercially in quantities ranging from 50 mg to 500 mg, the hydrochloride form is distributed globally (e.g., China, Germany, India) and is listed at premium prices (e.g., 500 mg for €1,619.00) .

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

5-amino-4,4-dimethylpentan-2-ol

InChI

InChI=1S/C7H17NO/c1-6(9)4-7(2,3)5-8/h6,9H,4-5,8H2,1-3H3

InChI Key

HURLLCJYGATXPR-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Amino-4,4-dimethylpentan-2-ol can be synthesized through the reductive amination of 5-hydroxy-4,4-dimethylvaleronitrile . This process involves the use of borohydride and borane reducing agents under controlled conditions. The reaction typically proceeds at room temperature with copper iodide as a catalyst and diketone as a ligand .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Amino-4,4-dimethylpentan-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 5-Amino-4,4-dimethylpentan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Properties

The following table compares 5-Amino-4,4-dimethylpentan-2-ol hydrochloride with three related amino alcohols:

Compound Name Molecular Formula CAS Number Molecular Weight Purity Physical State Key Safety/Handling Notes
5-Amino-4,4-dimethylpentan-2-ol HCl C₇H₁₈ClNO 1354949-89-5 167.68 N/A Solid (assumed) No hazard statements reported
5-Amino-2-methyl-2-pentanol C₆H₁₅NO 108262-66-4 117.19 95% Likely liquid Limited safety data
5-Dimethylamino-2-methyl-3-pentyn-2-ol C₈H₁₅NO N/A 141.21 N/A Colorless to pale yellow liquid Highly flammable; requires explosion-proof equipment
5-Amino-1-pentanol (50% aqueous) C₅H₁₃NO N/A 103.16 N/A Liquid No specific safety data

Structural and Functional Differences

  • 5-Dimethylamino-2-methyl-3-pentyn-2-ol contains a triple bond (alkyne) and a tertiary dimethylamino group, increasing its flammability and reactivity in click chemistry or cycloaddition reactions .
  • Functional Group Positioning: 5-Amino-2-methyl-2-pentanol features a tertiary alcohol and a primary amine, contrasting with the secondary alcohol in 5-Amino-4,4-dimethylpentan-2-ol HCl. This difference may influence hydrogen-bonding capacity and solubility .

Biological Activity

5-Amino-4,4-dimethylpentan-2-ol (commonly referred to as ADMP) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

5-Amino-4,4-dimethylpentan-2-ol is characterized by the presence of an amino group and a hydroxyl group, which are critical for its biological activity. The molecular formula is C7H17N1O1C_7H_{17}N_1O_1, and it exhibits the following structural features:

  • Amino Group (-NH2) : This functional group can participate in various biochemical interactions, acting as a nucleophile.
  • Hydroxyl Group (-OH) : The hydroxyl group contributes to the compound's solubility and ability to form hydrogen bonds with biomolecules.

1. Cell Culture Applications

ADMP has been identified as a useful agent in cell culture due to its role as a non-ionic organic buffering agent. It maintains pH levels within the optimal range of 6 to 8.5, which is crucial for cellular processes and enzyme activities. This property makes it particularly valuable in maintaining the stability of cell cultures during experiments.

2. Enzymatic Interactions

Preliminary studies suggest that ADMP may interact with specific molecular targets, potentially influencing enzymatic pathways. The compound's mechanism of action likely involves binding to active sites on target proteins, modulating their activity and function. This interaction could lead to various biochemical effects, making ADMP a candidate for further investigation in pharmacological applications.

3. Neurotransmitter Modulation

The structural features of ADMP suggest potential roles in modulating neurotransmitter systems due to its amine group. While specific pharmacological effects require further investigation, there is a hypothesis that ADMP could influence neurotransmitter activity, which is vital for various neurological functions.

Table 1: Summary of Biological Activities of ADMP

Activity TypeDescriptionReferences
Cell Culture BufferingMaintains pH levels critical for cell viability and enzyme function
Enzymatic Pathway ModulationPotential interactions with enzymes affecting biochemical pathways
Neurotransmitter InfluencePossible modulation of neurotransmitter systems through structural interactions

The mechanism by which ADMP exerts its biological effects involves several pathways:

  • Binding Interactions : The amino and hydroxyl groups facilitate hydrogen bonding with active sites on proteins, influencing their functionality.
  • Enzyme Inhibition/Activation : ADMP may act as an inhibitor or activator of certain enzymes, leading to changes in metabolic pathways.

Applications in Research and Industry

ADMP's unique properties make it suitable for various applications:

  • Pharmaceutical Development : Research is ongoing to explore its potential therapeutic applications, particularly as a precursor in drug synthesis.
  • Chemical Synthesis : It serves as a reactant in the synthesis of complex organic molecules .

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